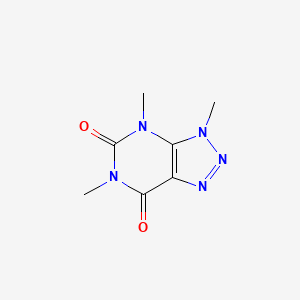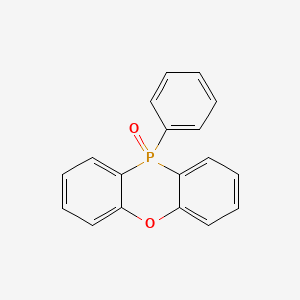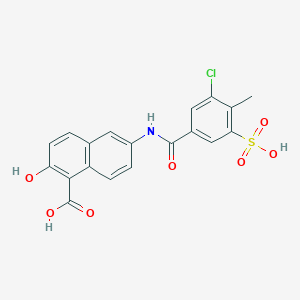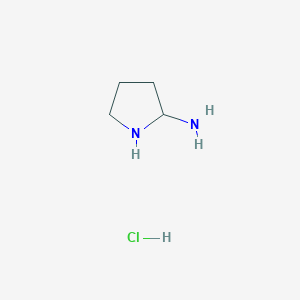
2-Aminopyrrolidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopyrrolidine Hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrrolidine Hydrochloride typically involves the reaction of pyrrolidine with ammonia or an amine under specific conditions. One common method is the reductive amination of 4-chlorobutan-1-amine with a strong base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including 2-Aminopyrrolidine Hydrochloride, often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The product is then purified through multistage purification and separation processes.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Aminopyrrolidine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminopyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the amino group.
2-Aminopyridine: Another nitrogen-containing heterocycle with similar applications in drug discovery.
Pyrrolizidine: A compound with two fused pyrrolidine rings, known for its biological activity.
Uniqueness: 2-Aminopyrrolidine Hydrochloride is unique due to its specific structural features, such as the presence of an amino group, which enhances its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C4H11ClN2 |
|---|---|
Molecular Weight |
122.60 g/mol |
IUPAC Name |
pyrrolidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-2-1-3-6-4;/h4,6H,1-3,5H2;1H |
InChI Key |
YVIXDTGHYQBMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
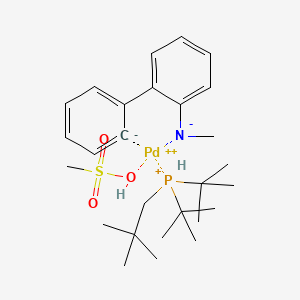

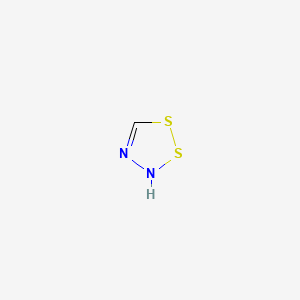
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)
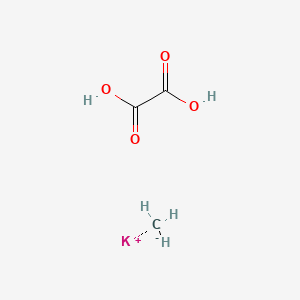

![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

